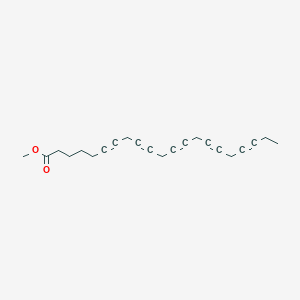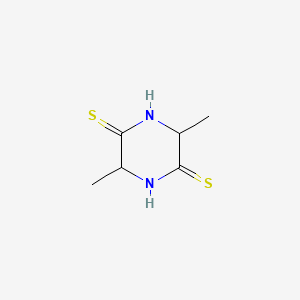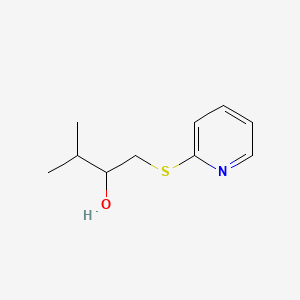
6,9,12,15,18-Heneicosapentaynoic Acid Methyl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,9,12,15,18-Heneicosapentaynoic Acid Methyl Ester is a biochemical compound with the molecular formula C22H24O2 and a molecular weight of 320.42 . It is a methyl ester derivative of 6,9,12,15,18-Heneicosapentaynoic Acid, a polyunsaturated fatty acid. This compound is primarily used in proteomics research and is not intended for diagnostic or therapeutic use .
Méthodes De Préparation
The preparation of 6,9,12,15,18-Heneicosapentaynoic Acid Methyl Ester can be achieved through synthetic routes or extraction from natural sources. One common method involves the extraction from fish oil, followed by purification and crystallization to obtain a high-purity compound . Industrial production methods typically involve the esterification of 6,9,12,15,18-Heneicosapentaynoic Acid with methanol under acidic conditions to form the methyl ester .
Analyse Des Réactions Chimiques
6,9,12,15,18-Heneicosapentaynoic Acid Methyl Ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding epoxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . Major products formed from these reactions include epoxides, alcohols, and substituted esters .
Applications De Recherche Scientifique
6,9,12,15,18-Heneicosapentaynoic Acid Methyl Ester has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 6,9,12,15,18-Heneicosapentaynoic Acid Methyl Ester involves the inhibition of key enzymes and pathways. It inhibits the conversion of α-linoleic acid into arachidonic acid by acyl-CoA oxidase in hepatoma cells . Additionally, it inhibits the activation of prostaglandin H synthase and thromboxane synthesis in isolated platelets, which are crucial pathways in inflammation and thrombosis .
Comparaison Avec Des Composés Similaires
6,9,12,15,18-Heneicosapentaynoic Acid Methyl Ester can be compared with other similar compounds, such as:
Eicosapentaenoic Acid (EPA): Both are polyunsaturated fatty acids, but EPA has 20 carbon atoms and 5 double bonds, while this compound has 21 carbon atoms and 5 triple bonds.
Docosahexaenoic Acid (DHA): DHA has 22 carbon atoms and 6 double bonds, making it more unsaturated than this compound.
The uniqueness of this compound lies in its specific structure and the presence of multiple triple bonds, which confer distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C22H24O2 |
|---|---|
Poids moléculaire |
320.4 g/mol |
Nom IUPAC |
methyl henicosa-6,9,12,15,18-pentaynoate |
InChI |
InChI=1S/C22H24O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24-2/h3,6,9,12,15,18-21H2,1-2H3 |
Clé InChI |
WWPDQIYWUQKEKR-UHFFFAOYSA-N |
SMILES canonique |
CCC#CCC#CCC#CCC#CCC#CCCCCC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(3Alpha,5Alpha,11Beta)-3,11,17-trihydroxy-21-[(tetrahydro-2H-pyran-2-yl)oxy]-pregnan-20-one](/img/structure/B13838467.png)





![[(3R,4R,5R)-2-acetyloxy-5-(1-hydroxy-2-oxo-2-phenylethyl)-4-methoxyoxolan-3-yl] acetate](/img/structure/B13838501.png)

![(2R,4S,6R)-2-(hydroxymethyl)-6-[(E)-2-methyl-4-(7H-purin-6-ylamino)but-2-enoxy]oxane-3,4,5-triol](/img/structure/B13838511.png)
![[6-[[4-[2-(Dimethylamino)-1,3-benzothiazol-6-yl]-5-fluoropyrimidin-2-yl]amino]pyridin-3-yl]-(4-ethylpiperazin-1-yl)methanone](/img/structure/B13838520.png)


